molecular formula C9H5F3N2O B1297760 3-(Trifluoromethyl)quinoxalin-2-ol CAS No. 58457-64-0

3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No. B1297760
CAS RN: 58457-64-0
M. Wt: 214.14 g/mol
InChI Key: NOGLKXWLUDJZDQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoxalin-2-ol is a chemical compound with the CAS Number: 58457-64-0. It has a molecular weight of 214.15 . It is a solid substance with a melting point between 248 - 249 degrees .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol has been achieved through various methods. One such method involves the trifluoromethylation of quinoxalin-2(1H)-ones with unactivated alkenes and Langlois’ reagent (CF3SO2Na) . Another method involves the visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)quinoxalin-2-ol is represented by the linear formula: C9H5F3N2O . The InChI Code for this compound is 1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H, (H,14,15) .


Chemical Reactions Analysis

Quinoxaline derivatives, including 3-(Trifluoromethyl)quinoxalin-2-ol, have been involved in various chemical reactions. For instance, a direct C−H trifluoromethylation of quinoxalin-2 (1 H)-ones with sodium trifluoromethanesulfinate has been reported . Another study reported a visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)quinoxalin-2-ol is a solid substance with a melting point between 248 - 249 degrees . It has a molecular weight of 214.15 . The linear formula for this compound is C9H5F3N2O .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

3-(Trifluoromethyl)quinoxalin-2-ol: derivatives have been synthesized and studied for their potential antitumor properties. These compounds have shown activity against various cancer cell lines, making them valuable for the development of new anticancer drugs .

Antimicrobial and Antibacterial Agents

The quinoxaline moiety is known to possess strong antimicrobial and antibacterial activities. The trifluoromethyl group in 3-(Trifluoromethyl)quinoxalin-2-ol may enhance these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .

Anti-HIV Agents

Some quinoxaline derivatives are recognized as potent inhibitors of HIV-1 reverse transcriptase. The incorporation of a trifluoromethyl group could lead to the creation of more effective anti-HIV medications, contributing to the fight against AIDS .

Diabetes Management

Compounds containing the 3-(Trifluoromethyl)quinoxalin-2-ol structure have been identified as having potential antidiabetic effects. This opens up possibilities for their use in managing diabetes through the modulation of biological pathways .

Anti-inflammatory Applications

The anti-inflammatory activity of 3-(Trifluoromethyl)quinoxalin-2-ol derivatives makes them candidates for the treatment of chronic inflammatory diseases. They could be used to develop new therapies that reduce inflammation and associated pain .

Synthesis of Complex Biologically Active Compounds

The trifluoromethyl group in 3-(Trifluoromethyl)quinoxalin-2-ol is of significant interest due to its ability to enhance the biological activity of molecules. This property is utilized in the synthesis of complex biologically active compounds for various therapeutic applications .

Green Chemistry Approaches

Recent research has focused on developing synthetic routes for quinoxaline derivatives that align with green chemistry principles. This includes cost-effective methods that minimize environmental impact, making the production of 3-(Trifluoromethyl)quinoxalin-2-ol derivatives more sustainable .

Neurological Disorders

Quinoxaline derivatives have been explored for their potential use in treating neurological disorders such as schizophrenia. The trifluoromethyl group could play a role in enhancing the efficacy of these compounds, leading to new treatments for these conditions .

Safety and Hazards

The safety information available for 3-(Trifluoromethyl)quinoxalin-2-ol indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P260, P270, P280, P402 + P404 .

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-(Trifluoromethyl)quinoxalin-2-ol, has recently emerged as a modern sustainable protocol . This approach offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The development of more sustainable and cost-effective methods for the synthesis of quinoxaline derivatives is a promising future direction .

properties

IUPAC Name

3-(trifluoromethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLKXWLUDJZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346389
Record name 3-(trifluoromethyl)quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Trifluoromethyl)quinoxalin-2-ol

CAS RN

58457-64-0
Record name 3-(Trifluoromethyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58457-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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